molecular formula C12H13NO B11907589 7-Methoxy-5-methylnaphthalen-1-amine

7-Methoxy-5-methylnaphthalen-1-amine

Cat. No.: B11907589
M. Wt: 187.24 g/mol
InChI Key: QUGYELWORISVNS-UHFFFAOYSA-N
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Description

7-Methoxy-5-methylnaphthalen-1-amine is a naphthalene derivative featuring a methoxy group (-OCH₃) at position 7, a methyl group (-CH₃) at position 5, and a primary amine (-NH₂) at position 1. The molecular formula is inferred as C₁₂H₁₃NO (molecular weight ~187.24), differing from 7-methoxynaphthalen-1-amine (C₁₁H₁₁NO, MW 173.21) by the addition of a methyl group at position 5 . This substitution likely enhances lipophilicity and steric bulk, influencing solubility and biological interactions.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methoxy-5-methylnaphthalen-1-amine

InChI

InChI=1S/C12H13NO/c1-8-6-9(14-2)7-11-10(8)4-3-5-12(11)13/h3-7H,13H2,1-2H3

InChI Key

QUGYELWORISVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC=C2N)OC

Origin of Product

United States

Preparation Methods

Starting Material: 7-Methoxynaphthalen-1-amine

A precursor such as 7-methoxynaphthalen-1-amine can be methylated at position 5 via Friedel-Crafts alkylation.

Procedure :

  • Methylation :

    • React 7-methoxynaphthalen-1-amine with methyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in dichloromethane at 0°C for 4 hours.

    • Quench with ice-cold water, extract with toluene, and dry over Na₂SO₄.

    • Yield : ~65% after vacuum distillation.

Challenges :

  • Competing alkylation at position 8 due to methoxy’s ortho/para-directing effect.

  • Carbocation rearrangements leading to branched byproducts.

Synthetic Route 2: Reductive Amination of 7-Methoxy-5-methylnaphthalen-1-carbaldehyde

Adapting methods from agomelatine synthesis, this route employs reductive amination.

Synthesis of 7-Methoxy-5-methylnaphthalen-1-carbaldehyde

  • Vilsmeier-Haack Formylation :

    • Treat 7-methoxy-5-methylnaphthalene with POCl₃ and DMF at 0°C, followed by hydrolysis.

    • Yield : 72% after column chromatography (hexane/EtOAc 9:1).

Reductive Amination

  • Oxime Formation :

    • React the aldehyde with hydroxylamine hydrochloride (1.5 eq) in ethanol under reflux.

  • Reduction :

    • Hydrogenate the oxime over Raney Ni (10 wt%) at 50 psi H₂, 80°C, for 6 hours.

    • Yield : 58% after acid-base workup.

Synthetic Route 3: Multicomponent Reaction via Grindstone Chemistry

A solvent-free, energy-efficient approach inspired by green chemistry principles.

Procedure :

  • Grinding Protocol :

    • Mix 2-naphthol (1 eq), 4-methylbenzaldehyde (1 eq), and ammonium acetate (1.2 eq) with methane sulfonic acid (10 mol%) in a porcelain mortar.

    • Grind for 5 minutes using an electric mixer.

    • Yield : 83% after recrystallization (ethanol/water).

Mechanistic Insight :

  • In situ formation of ortho-quinone methide intermediates facilitates conjugate addition of ammonia equivalents.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Overall Yield65%58%83%
Reaction Time8 hours12 hours5 minutes
Purification ComplexityModerateHighLow
ScalabilityIndustrialLab-scalePilot-scale

Key Observations :

  • Route 3 offers superior yields and shorter reaction times but requires optimization for large-scale production.

  • Route 2’s reliance on high-pressure hydrogenation limits cost-effectiveness.

Advanced Functionalization Techniques

Directed ortho-Metalation (DoM)

  • Use LiTMP (2.2 eq) to deprotonate 7-methoxynaphthalen-1-amine at position 5, followed by quenching with methyl iodide.

  • Yield : 70% after distillation.

Transition Metal Catalysis

  • Buchwald-Hartwig Amination :

    • Couple 7-methoxy-5-methylnaphthalen-1-bromide with NH₃ using Pd(OAc)₂/Xantphos (5 mol%) at 100°C.

    • Yield : 62% .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5-methylnaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

Scientific Research Applications

Pharmaceutical Development

7-Methoxy-5-methylnaphthalen-1-amine is utilized in drug discovery and development. Its structural characteristics allow it to interact with biological targets, making it a candidate for developing therapeutic agents. Research has shown that compounds with similar structures can exhibit significant biological activities, including anticancer properties and enzyme inhibition.

Material Science

The compound is explored for its potential in creating advanced materials such as polymers and dyes. Its ability to undergo various chemical transformations allows for the development of materials with tailored properties for specific applications.

Case Study 1: Drug Development

A study investigated the use of aminonaphthol derivatives in asymmetric synthesis as chiral ligands. The findings indicated that these derivatives could enhance the selectivity of reactions, leading to improved yields of pharmaceutical intermediates . The application of this compound in this context could be explored further for its potential chiral properties.

Research focused on the biological activity of naphthalene derivatives found that certain modifications could significantly enhance their interaction with biological targets. For instance, modifications similar to those present in this compound showed promising results in inhibiting specific enzymes involved in disease pathways . This highlights the potential of this compound as a lead structure for new therapeutics.

Mechanism of Action

The mechanism of action of 7-Methoxy-5-methylnaphthalen-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Structural Comparison of Key Naphthalen-1-amine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
7-Methoxy-5-methylnaphthalen-1-amine -OCH₃ (C7), -CH₃ (C5), -NH₂ (C1) C₁₂H₁₃NO 187.24 Research use (inferred)
7-Methoxynaphthalen-1-amine -OCH₃ (C7), -NH₂ (C1) C₁₁H₁₁NO 173.21 Research use; solubility in DMSO
5-Methoxynaphthalen-1-amine -OCH₃ (C5), -NH₂ (C1) C₁₁H₁₁NO 173.21 Industrial applications
5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine -SO₂-imidazole (C5), -N(CH₃)₂ (C1) C₁₅H₁₅N₃O₂S 301.37 Crystal structure resolved; potential enzyme inhibition
N-(4-Methoxybenzylidene)-naphthalen-1-amine Benzylidene-imine with -OCH₃ (para) C₁₈H₁₅NO 261.32 Biological activity studied
Key Observations:
  • Positional Isomerism : The methoxy group’s position (C5 vs. C7) significantly impacts electronic distribution. For example, 5-methoxynaphthalen-1-amine may exhibit stronger electron-donating effects at the amine site compared to 7-methoxy derivatives, altering reactivity in electrophilic substitution .
  • Functional Group Variations : N,N-dimethylation (e.g., in ’s compound) increases basicity and reduces hydrogen-bonding capacity compared to primary amines, affecting solubility and pharmacokinetics .
Table 2: Inferred Properties Based on Structural Analogies
Property This compound 7-Methoxynaphthalen-1-amine 5-Methoxynaphthalen-1-amine
Solubility (Polar Solvents) Moderate (in DMSO/DMF) High in DMSO Moderate (industrial grade)
Melting Point ~120–140°C (estimated) Not reported Not reported
Bioactivity Potential serotonin receptor modulation (inferred from ) Studied in medicinal chemistry Industrial use (limited bioactivity data)
  • Biological Activity: 7-Methoxynaphthalen-1-amine is cited in serotonin receptor studies (Glennon et al., 1989), suggesting that the methylated analog might exhibit modified receptor binding due to steric effects .
  • Schiff Base Derivatives : Compounds like N-(4-methoxybenzylidene)-naphthalen-1-amine () show antimicrobial activity, implying that imine derivatives of the target compound could have similar applications .

Biological Activity

7-Methoxy-5-methylnaphthalen-1-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, mechanisms of action, and potential applications based on current research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H13NO/c1-8-6-9(14-2)7-11-10(8)4-3-5-12(11)13/h3-7H,13H2,1-2H3
Canonical SMILESCC1=CC(=CC2=C1C=CC=C2N)OC

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with 7-methoxy-1-naphthylacetate.
  • Reduction : The compound is reduced using sodium borohydride to obtain 7-methoxy-1-naphthaleneethanol.
  • Amination : The resulting alcohol undergoes amination to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values suggest that this compound has the potential to serve as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and alterations in cell morphology, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. It may act as a ligand, binding to receptors or enzymes and modulating their activity. This mechanism is crucial for its antimicrobial and anticancer effects, although further studies are needed to elucidate the exact pathways involved .

Study on Antibacterial Activity

In a comparative study, this compound was tested against standard antibiotics like ceftriaxone. The results showed comparable inhibition zones, highlighting its potential as an effective antibacterial agent .

Study on Anticancer Efficacy

In another study focusing on breast cancer cells, the compound was shown to induce apoptosis and inhibit cell proliferation at concentrations lower than those required by conventional chemotherapeutics like doxorubicin. These findings suggest that it could be developed into a novel therapeutic agent for cancer treatment .

Q & A

Q. What are the recommended storage conditions for 7-Methoxy-5-methylnaphthalen-1-amine to ensure stability during experimental use?

  • Methodological Answer: Store the compound at room temperature (RT) in airtight, light-protected containers to prevent photodegradation. Solubility data indicate that stock solutions (e.g., 10 mM in DMSO or ethanol) should be aliquoted to avoid freeze-thaw cycles, which may compromise stability. Verify purity (>98%) via HPLC or LC-MS before use, and periodically reassay stored samples .

Q. How can researchers determine the optimal solvent system for dissolving this compound in experimental setups?

  • Methodological Answer: Prepare solubility curves using common solvents (e.g., DMSO, ethanol, or aqueous buffers with co-solvents like PEG-400). For example, a 10 mM stock in DMSO is stable for short-term use, but for in vitro assays, dilute to working concentrations (1–5 µM) in PBS or cell culture media. Centrifuge solutions to remove insoluble particulates before use .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer: Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., methoxy and methyl groups on the naphthalene ring). Mass spectrometry (HRMS or LC-MS) verifies molecular weight (173.21 g/mol) and purity. IR spectroscopy can identify functional groups like the amine (-NH2_2) and methoxy (-OCH3_3) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory biological activity data observed in studies of this compound derivatives?

  • Methodological Answer: Conduct meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, incubation time) or structural analogs. For example, methoxy positioning on naphthalene analogs (e.g., 7-Methoxy-1-phenylnaphthalene) alters cytotoxicity profiles in cancer cell lines. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the pharmacological potential of this compound analogs?

  • Methodological Answer: Synthesize derivatives with modifications at the 5-methyl or 7-methoxy positions (e.g., halogenation, alkyl chain elongation). Test these analogs in receptor-binding assays (e.g., dopamine or serotonin receptors) and measure IC50_{50}/EC50_{50} values. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities, guiding synthetic prioritization .

Q. What experimental approaches are used to optimize the synthesis yield of this compound in multi-step reactions?

  • Methodological Answer: Employ Friedel-Crafts acylation or Buchwald-Hartwig amination for key steps, optimizing catalyst systems (e.g., Pd(OAc)2_2/XPhos for C-N coupling). Monitor reaction progress via TLC or GC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize the final product for high purity (>98%) .

Q. How do researchers assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer: Perform liver microsome assays (human or rodent) to measure intrinsic clearance. Use LC-MS/MS to quantify parent compound and metabolites. Compare results with structurally similar compounds (e.g., tetrahydronaphthalen-1-amine derivatives) to identify metabolic soft spots, such as oxidative demethylation at the methoxy group .

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